IN-1130

Vue d'ensemble

Description

IN-1130 est un inhibiteur hautement sélectif de la kinase du récepteur de type I du facteur de croissance transformant bêta, également connue sous le nom de kinase 5 de type récepteur activin. Ce composé a montré un potentiel significatif dans l'inhibition de la phosphorylation de Smad3, une protéine impliquée dans la voie de signalisation du facteur de croissance transformant bêta. This compound a été étudié pour sa capacité à supprimer la fibrose rénale et à bloquer la métastase pulmonaire du cancer du sein .

Applications De Recherche Scientifique

IN-1130 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the transforming growth factor-beta signaling pathway.

Biology: Investigated for its role in inhibiting cellular processes such as epithelial-mesenchymal transition.

Medicine: Explored for its potential therapeutic effects in treating conditions like renal fibrosis and cancer metastasis.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the transforming growth factor-beta pathway

Mécanisme D'action

Mode of Action

IN-1130 inhibits the phosphorylation of Smad-2, a protein that is mediated by ALK5 . This inhibition disrupts the TGF-β/Smad signaling pathway, which is involved in cell migration, invasion, and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TGF-β/Smad signaling pathway. By inhibiting ALK5, this compound prevents the phosphorylation of Smad-2, thereby attenuating the TGF-β/Smad signaling . This results in reduced cell migration, invasion, and metastasis .

Pharmacokinetics

It is known that this compound is administered intraperitoneally in animal models .

Result of Action

This compound has been shown to suppress renal fibrosis in obstructive nephropathy and block breast cancer lung metastasis . In a rat model of Peyronie’s Disease, this compound induced significant regression of fibrotic plaque, reduced infiltration of inflammatory cells, and corrected penile curvature .

Action Environment

It is worth noting that the effectiveness of this compound in animal models suggests that it is capable of exerting its effects in the complex biological environment of a living organism .

Analyse Biochimique

Biochemical Properties

IN-1130 plays a significant role in biochemical reactions, particularly in the inhibition of ALK5-mediated Smad3 phosphorylation . It interacts with the kinase domain of ALK5 and inhibits its phosphorylation of casein . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of ALK5 .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by attenuating TGFβ/Smad signaling, thereby inhibiting cell migration and invasion . It also impacts gene expression by inhibiting the phosphorylation and nuclear translocation of TGF-β-stimulated Smad2 in HepG2 and 4T1 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ALK5 receptor. It inhibits the phosphorylation of Smad3 mediated by ALK5, thereby suppressing the TGF-β signaling pathway . This inhibition leads to changes in gene expression, impacting cellular functions and processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rats with unilateral ureteral obstruction, this compound administered at doses of 10 and 20 mg/kg/day was found to reduce interstitial fibrosis and other morphological changes .

Metabolic Pathways

Given its role as an ALK5 inhibitor, it likely interacts with enzymes and cofactors within the TGF-β signaling pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its role as an inhibitor of the ALK5 receptor, it is likely that it interacts with this receptor at the cellular level .

Subcellular Localization

As an inhibitor of the ALK5 receptor, it is likely that it localizes to the areas where this receptor is present within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'IN-1130 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression contrôlées.

Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en garantissant la sécurité et la rentabilité. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions : IN-1130 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en formes réduites.

Substitution : this compound peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation du facteur de croissance transformant bêta.

Biologie : Étudié pour son rôle dans l'inhibition de processus cellulaires tels que la transition épithélio-mésenchymateuse.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de conditions telles que la fibrose rénale et la métastase du cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie du facteur de croissance transformant bêta

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la kinase du récepteur de type I du facteur de croissance transformant bêta. Cette inhibition empêche la phosphorylation de Smad3, bloquant ainsi la voie de signalisation en aval. Les cibles moléculaires comprennent le récepteur du facteur de croissance transformant bêta et les protéines de signalisation associées. La voie impliquée est la voie de signalisation du facteur de croissance transformant bêta/Smad, qui joue un rôle crucial dans divers processus cellulaires tels que la prolifération, la différenciation et l'apoptose .

Composés similaires :

SB-431542 : Un autre inhibiteur sélectif de la kinase du récepteur de type I du facteur de croissance transformant bêta.

LY-364947 : Un composé ayant des effets inhibiteurs similaires sur la voie de signalisation du facteur de croissance transformant bêta.

Unicité de l'this compound : this compound est unique en raison de sa haute sélectivité et de sa puissance dans l'inhibition de la kinase du récepteur de type I du facteur de croissance transformant bêta. Il a montré une efficacité significative dans les études précliniques pour des conditions telles que la fibrose rénale et la métastase du cancer, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

SB-431542: Another selective inhibitor of the transforming growth factor-beta type I receptor kinase.

LY-364947: A compound with similar inhibitory effects on the transforming growth factor-beta signaling pathway.

Uniqueness of IN-1130: this compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor-beta type I receptor kinase. It has shown significant efficacy in preclinical studies for conditions like renal fibrosis and cancer metastasis, making it a valuable tool for scientific research and potential therapeutic applications .

Propriétés

IUPAC Name |

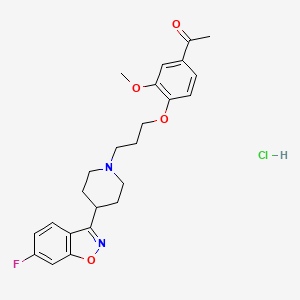

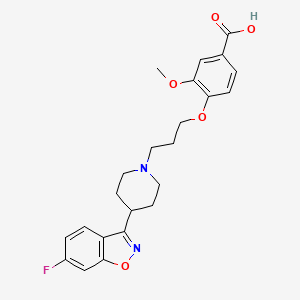

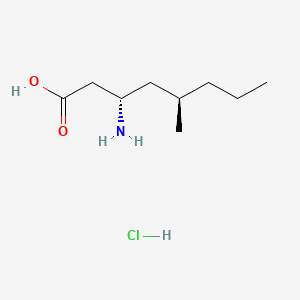

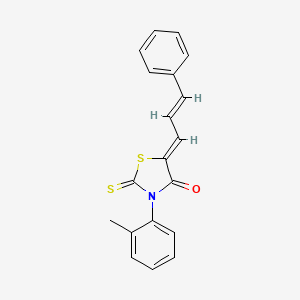

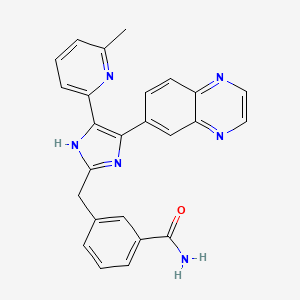

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKSGWSKILPDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868612-83-3 | |

| Record name | IN-1130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IN-1130 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of IN-1130?

A1: this compound specifically inhibits ALK5 [].

Q2: How does this compound affect the TGF-β1 signaling pathway?

A2: By inhibiting ALK5, this compound disrupts the TGF-β1 signaling pathway. This pathway plays a critical role in various cellular processes, including cell growth, differentiation, and fibrosis [].

Q3: What are the downstream effects of this compound's inhibition of ALK5?

A3: Inhibiting ALK5 with this compound prevents the phosphorylation of SMAD2 and SMAD3, key downstream signaling molecules in the TGF-β1 pathway. This inhibition, in turn, hinders the translocation of SMAD proteins from the cytoplasm to the nucleus, ultimately disrupting the transcription of profibrotic genes [].

Q4: What is the significance of inhibiting SMAD2/3 phosphorylation and nuclear translocation?

A4: SMAD2/3 phosphorylation and subsequent nuclear translocation are crucial steps in the TGF-β1 pathway's activation of profibrotic gene expression. Preventing these events effectively reduces the production of extracellular matrix proteins like collagen, thus exhibiting an anti-fibrotic effect [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases and literature would be necessary to obtain this information.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not include spectroscopic data for this compound. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) would be needed to elucidate its structural characteristics.

Q7: Are there studies on the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the biological activity of this compound and do not delve into its material compatibility or stability under different conditions. Further research is needed to investigate these aspects.

Q8: Has this compound demonstrated any catalytic properties, and are there potential applications based on these properties?

A8: The research papers do not report on catalytic properties for this compound. Its primary focus remains on its role as an ALK5 inhibitor in biological contexts.

Q9: Have computational chemistry and modeling techniques been applied to study this compound?

A9: The research papers do not provide information on the use of computational chemistry or modeling for this compound. Such techniques could provide insights into its molecular interactions, binding affinities, and potential for structural modifications.

Q10: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A10: The research papers do not specifically mention SAR studies for this compound. Exploring structural modifications and their impact on activity and selectivity could be valuable for future drug development efforts.

Q11: What is known about the stability of this compound and formulation strategies to improve its stability, solubility, or bioavailability?

A11: The provided research papers do not discuss this compound's stability or formulation approaches. Investigations into its stability under various storage conditions and development of suitable formulations would be crucial for its potential therapeutic application.

Q12: Is there information available on SHE (Safety, Health, and Environment) regulations compliance, risk minimization, and responsible practices related to this compound?

A12: The provided research papers focus primarily on the biological activity of this compound and do not provide details on SHE regulations compliance or risk assessments. Addressing these aspects is crucial during the development of any potential therapeutic agent.

Q13: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound, including its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?

A13: The research papers do not provide specific details on the PK/PD profile of this compound. Comprehensive studies are necessary to characterize its absorption, distribution, metabolism, excretion, and ultimately, its efficacy and safety profile in vivo.

Q14: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A14: One study used fibroblasts derived from human Peyronie's plaque, a fibrotic condition. This compound effectively inhibited TGF-β1-induced extracellular matrix protein production in these cells, suggesting potential therapeutic benefit for Peyronie's disease [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.